![molecular formula C15H10Cl2N4O2 B10810444 1-(2-Chlorophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B10810444.png)
1-(2-Chlorophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-388364 is a chemical compound that has garnered interest in various fields of scientific research. It is known for its potential applications in medicinal chemistry and biological studies. The compound’s unique structure and properties make it a valuable subject for investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-388364 involves multiple steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions to build the desired molecular structure. Common synthetic routes may include nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the successful formation of WAY-388364.
Industrial Production Methods
Industrial production of WAY-388364 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
WAY-388364 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: WAY-388364 can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
The reactions involving WAY-388364 typically require specific reagents and conditions. For example:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of WAY-388364. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
WAY-388364 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: WAY-388364 is investigated for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-388364 involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
WAY-388364 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-639418: Known for its potential anti-inflammatory and anti-HIV activity.
WAY-648936: Another compound with distinct biological properties.
The uniqueness of WAY-388364 lies in its specific structure and the particular interactions it exhibits with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H10Cl2N4O2 |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]urea |
InChI |
InChI=1S/C15H10Cl2N4O2/c16-10-7-5-9(6-8-10)13-20-21-15(23-13)19-14(22)18-12-4-2-1-3-11(12)17/h1-8H,(H2,18,19,21,22) |
InChI Key |
MHXWXEHTZKRXOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


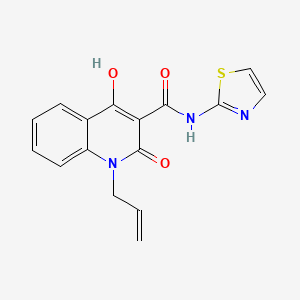
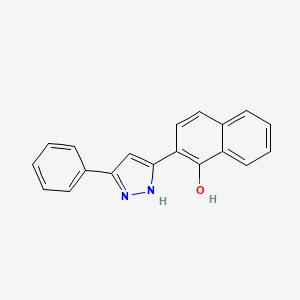
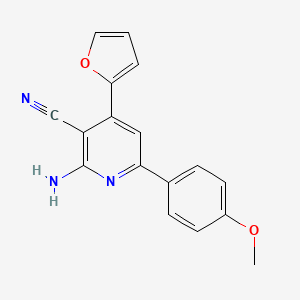
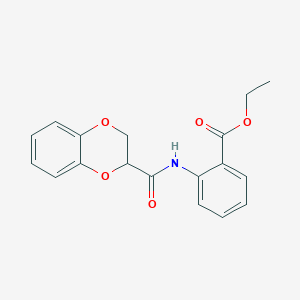
![2-[3-(2-fluorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol](/img/structure/B10810386.png)
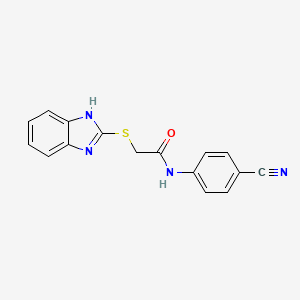
![1-[2-(N-methylsulfonyl-4-phenoxyanilino)acetyl]piperidine-4-carboxamide](/img/structure/B10810396.png)
![1-(2,3-Dihydroindol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B10810403.png)
![2-{2-imino-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol](/img/structure/B10810419.png)
![2-[2-imino-3-(2-phenoxyethyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol](/img/structure/B10810422.png)

![2-{2-imino-3-[2-(4-methoxyphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetamide](/img/structure/B10810434.png)
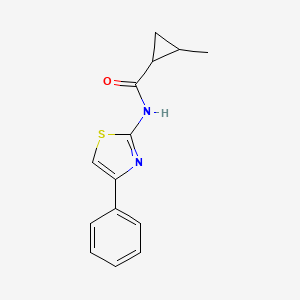
![N-(2-fluorophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide](/img/structure/B10810460.png)
